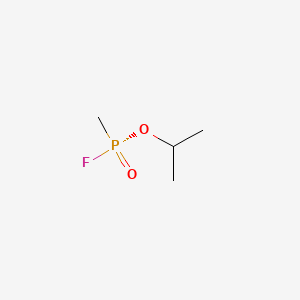
(-)-Sarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-sarin is the (S)-enantiomer of sarin; the more potent enantiomer of racemic sarin, a nerve agent that is employed as a chemical warfare agent. It has a role as a neurotoxin and an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an enantiomer of a (R)-sarin.
Scientific Research Applications
Degradation of Sarin : Research funded by the Pró-Defesa initiative highlighted the potential of magnesium oxide and hydroxide surfaces to degrade organophosphorus substances like sarin. Theoretical investigations using density functional theory (DFT) showed that surfaces like magnesium hydroxide (brucite) could effectively degrade sarin, making these surfaces potential candidates for neutralizing such toxic agents (Alvim, Vaiss, Leitão, & Borges, 2014).
Sarin Detection and Elimination : Another study explored the use of metal-functionalized γ-graphyne surfaces for sensing and capturing sarin. This research, utilizing density functional theory-dispersion (DFT-D) calculations, indicated that metals like lithium, titanium, iron, and nickel could enhance the adsorption energy of sarin, potentially making these metal-decorated graphynes promising for sensing and capturing applications of chemical warfare agents like sarin (Mofidi & Reisi-Vanani, 2019).
Sarin Attack Management : A paper on disaster medicine and public health preparedness discussed the management guidelines for recognizing sarin attacks and managing victims, particularly in resource-constrained environments. This research underscores the importance of understanding sarin's chemical properties and mechanism of action for effective disaster response and medical treatment in the event of a sarin attack (Watermeyer, Dippenaar, Tchouambou Simo, Buchanan, & Laher, 2017).
Prehospital Management of Sarin Gas Terrorism : An analysis of the Tokyo subway sarin attack highlighted the need for effective prehospital management in the event of a nerve gas attack. The study reviewed toxicology and management strategies for such emergencies, emphasizing the importance of rapid response, decontamination, respiratory support, and antidotes (Tokuda, Kikuchi, Takahashi, & Stein, 2006).
Long-term Effects of Sarin Exposure : The National Toxicology Program conducted a systematic review to evaluate long-term neurological effects following acute sarin exposure. The study concluded that acute sarin exposure is a known neurological hazard to humans, with effects including reduced cholinesterase, visual and ocular impacts, impaired learning and memory, and altered nervous system morphology (Jett, Sibrizzi, Blain, Hartman, Lein, Taylor, & Rooney, 2020).
properties
CAS RN |
6171-94-4 |
|---|---|
Molecular Formula |
C4H10FO2P |
Molecular Weight |
140.09 g/mol |
IUPAC Name |
2-[fluoro(methyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m0/s1 |
InChI Key |
DYAHQFWOVKZOOW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)O[P@@](=O)(C)F |
SMILES |
CC(C)OP(=O)(C)F |
Canonical SMILES |
CC(C)OP(=O)(C)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
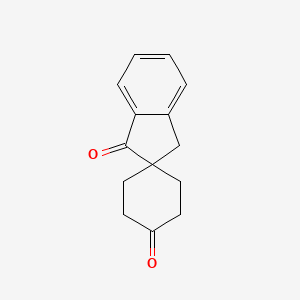
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)

![4-chloro-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]benzamide](/img/structure/B1252714.png)


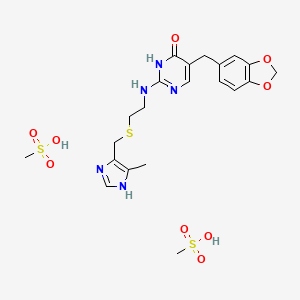
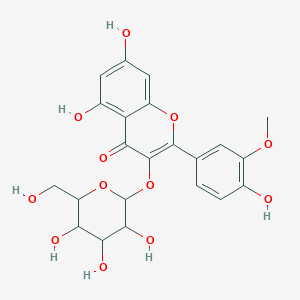


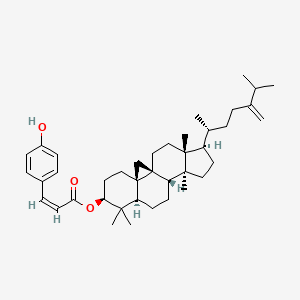
![4-methyl-N-[[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1252728.png)
